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Compound of Interest

Compound Name: 1-(5-Iodopyridin-2-yl)piperazine

Cat. No.: B1341734 Get Quote

An In-depth Technical Guide on the Solubility and Stability of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(5-Iodopyridin-2-yl)piperazine is a heterocyclic compound that serves as a valuable

building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine

ring attached to an iodopyridine moiety, makes it a versatile intermediate for the synthesis of

more complex molecules, particularly through metal-catalyzed cross-coupling reactions where

the iodine atom can be readily functionalized.[1] The piperazine scaffold is a privileged

structure in drug development, known to impart favorable pharmacokinetic properties and to

interact with a variety of biological targets.[2] This guide provides a comprehensive overview of

the available data and standard methodologies for assessing the solubility and stability of this

compound.

Physicochemical Properties
While extensive experimental data for 1-(5-Iodopyridin-2-yl)piperazine is not widely available

in public literature, some key physicochemical properties have been reported. These properties

are fundamental for its handling, formulation, and development as a potential pharmaceutical

agent.

Table 1: Physicochemical Properties of 1-(5-Iodopyridin-2-yl)piperazine
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Property Value Source

CAS Number 219635-89-9 [3][4]

Molecular Formula C₉H₁₂IN₃ [1][3]

Molecular Weight 289.12 g/mol [1][3]

Appearance Solid [1]

Melting Point ~135°C (with decomposition) [1]

Sensitivity Sensitive to air and light [1]

Storage 4°C, protect from light [3]

Solubility Profile
Specific quantitative solubility data for 1-(5-Iodopyridin-2-yl)piperazine in various solvents is

not readily found in published literature. However, the solubility of the parent compound,

piperazine, can provide some general guidance. Piperazine itself is freely soluble in water and

glycerol but has limited solubility in ether.[5] The introduction of the bulky, hydrophobic

iodopyridinyl group is expected to decrease aqueous solubility compared to the parent

piperazine.

Table 2: Qualitative Solubility of Piperazine
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Solvent Solubility

Water Freely Soluble

Glycerol Freely Soluble

Glycols Freely Soluble

Ethanol (95%) Soluble (1 g in 2 ml)

Methanol Readily Soluble

Chloroform Very Soluble

Benzene Slightly Soluble

Heptane Slightly Soluble

Ether Insoluble

Source:[5]

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)
The most reliable method for determining the thermodynamic (equilibrium) solubility of a

compound is the shake-flask method.[6] This protocol is based on standard industry practices.

Objective: To determine the equilibrium solubility of 1-(5-Iodopyridin-2-yl)piperazine in a

specific solvent system at a controlled temperature.

Materials:

1-(5-Iodopyridin-2-yl)piperazine (solid)

Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)

Glass vials with screw caps

Orbital shaker with temperature control
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Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

Calibrated analytical balance

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative

method

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess amount of solid 1-(5-Iodopyridin-2-yl)piperazine to a glass vial.

The excess solid is crucial to ensure a saturated solution is formed.[6]

Solvent Addition: Add a known volume of the desired solvent to the vial.

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach

equilibrium, typically 24 to 48 hours.[6] The pH of the suspension should be verified at the

beginning and end of the experiment, especially for ionizable compounds.

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid

settle. Separate the saturated supernatant from the excess solid using either centrifugation

or filtration. This step must be performed at the same temperature as the equilibration to

prevent changes in solubility.[6]

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with

a suitable solvent to a concentration within the calibration range of the analytical method.

Analysis: Analyze the diluted sample using a validated HPLC method to determine the

concentration of the dissolved compound.

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution

factor. The experiment should be performed in triplicate to ensure reproducibility.
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Diagram 1: Shake-Flask Solubility Determination Workflow
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Caption: Workflow for determining thermodynamic solubility.
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Stability Profile
The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety,

quality, and efficacy over its shelf life.[2] 1-(5-Iodopyridin-2-yl)piperazine is reported to be

sensitive to light, and its stability can be influenced by temperature, humidity, pH, and oxidative

conditions.[1]

Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and

pathways, which is essential for developing stability-indicating analytical methods. These

studies involve subjecting the compound to conditions more severe than those used for

accelerated stability testing.

Table 3: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Protocol

Acid Hydrolysis
0.1 M to 1 M HCl at room temperature or up to

60°C.[5]

Base Hydrolysis
0.1 M to 1 M NaOH at room temperature or up

to 60°C.[5]

Oxidation
3% to 30% Hydrogen Peroxide (H₂O₂) at room

temperature.[7]

Thermal
Solid drug substance heated at a high

temperature (e.g., 80°C).

Photolytic

Expose the drug substance to light providing an

overall illumination of not less than 1.2 million

lux hours and an integrated near ultraviolet

energy of not less than 200 watt hours/square

meter (as per ICH Q1B).

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[5]
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Potential degradation of the piperazine ring can occur via oxidation, leading to products like N-

oxides or ring-opened derivatives such as ethylenediamine and N-formylpiperazine.[8][9][10]

[11]

Experimental Protocol: API Stability Testing (ICH Q1A)
This protocol outlines the requirements for long-term and accelerated stability studies as per

ICH guidelines.

Objective: To evaluate the stability of 1-(5-Iodopyridin-2-yl)piperazine under defined storage

conditions to establish a re-test period.

Materials:

At least three primary batches of the API.[2]

Container closure system that is the same as or simulates the proposed packaging for

storage and distribution.

Calibrated stability chambers capable of controlling temperature and relative humidity (RH).

Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

Protocol Development: Create a formal stability protocol detailing the batches to be tested,

storage conditions, testing frequency, and analytical methods.[2]

Batch Selection: Use at least three primary batches manufactured by a process that

simulates the final production process.[2]

Storage Conditions:

Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65%

RH ± 5% RH for a minimum of 12 months.[12]

Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6

months.[12]
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Testing Frequency:

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the

proposed re-test period.[12]

Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[12]

Attributes to Test: Monitor attributes susceptible to change, which may include:

Appearance

Assay (potency)

Degradation products/Impurities

Moisture content

Evaluation: Analyze the data to identify any trends in degradation or changes in physical

properties. A significant change is defined as a failure to meet the specification. If significant

change occurs during accelerated testing, intermediate testing (e.g., 30°C ± 2°C / 65% RH ±

5% RH) should be conducted.
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Diagram 2: ICH Stability Testing Workflow for an API
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Caption: General workflow for API stability testing.
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Synthetic and Biological Context
General Synthetic Route
Arylpiperazines like 1-(5-Iodopyridin-2-yl)piperazine are commonly synthesized via

nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.[13] A

typical SNAr approach involves the reaction of an electron-deficient halopyridine with

piperazine.

Diagram 3: General Synthesis of 1-(Aryl)piperazines
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Caption: Logical relationship in the synthesis of the title compound.

Potential Biological Targets and Signaling Pathways
The arylpiperazine scaffold is a well-established pharmacophore that targets aminergic G

protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors

in the central nervous system (CNS).[2][14] Ligands of these receptors are crucial for treating

psychiatric disorders like depression, anxiety, and schizophrenia.[2][6]
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For instance, many arylpiperazine-containing drugs act as agonists or antagonists at various

serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6][14] A drug binding to the 5-HT1A

receptor, which is an inhibitory autoreceptor, can modulate the release of serotonin, thereby

influencing mood and behavior. This interaction initiates a downstream signaling cascade, often

involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Conclusion
1-(5-Iodopyridin-2-yl)piperazine is a key intermediate in pharmaceutical research, possessing

a scaffold common to many centrally-acting drugs. While specific, publicly available data on its

quantitative solubility and stability are limited, this guide provides the established, industry-

standard protocols for determining these critical parameters. Its known sensitivity to light

necessitates careful handling and storage. Understanding its physicochemical properties

through the detailed experimental procedures outlined herein is a crucial step for any

researcher or drug development professional working with this and structurally related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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